molecular formula C32H26O11 B145643 Protosappanin E1 CAS No. 130233-78-2

Protosappanin E1

Cat. No. B145643
M. Wt: 586.5 g/mol
InChI Key: PTEHIEUVVCAMMF-SEVDZJIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protosappanin E1 is a natural compound that is found in the heartwood of Caesalpinia sappan L. It belongs to the class of dibenzoxocin derivatives and has been extensively studied for its various biological activities. This compound has shown promising results in treating various diseases, including cancer, inflammation, and oxidative stress.

Scientific Research Applications

Protosappanin E1 has been extensively studied for its various biological activities. It has shown promising results in treating various diseases, including cancer, inflammation, and oxidative stress. It has also been studied for its antimicrobial, antiviral, and antifungal activities.

Mechanism Of Action

The mechanism of action of Protosappanin E1 is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. It also regulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Biochemical And Physiological Effects

Protosappanin E1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory and antioxidant activities. It has been shown to reduce oxidative stress and protect against various diseases like diabetes, cardiovascular diseases, and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Protosappanin E1 has several advantages for lab experiments. It is a natural compound and has shown promising results in treating various diseases. It is also readily available and can be easily synthesized. However, it also has some limitations, including its low solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for Protosappanin E1 research. One area of research is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. Another area of research is to investigate its potential as a natural preservative in the food industry. Additionally, more studies are needed to fully understand the mechanism of action of Protosappanin E1 and its potential side effects.
Conclusion:
Protosappanin E1 is a natural compound that has shown promising results in treating various diseases. It has anti-cancer, anti-inflammatory, and antioxidant activities. It can be easily synthesized and has several advantages for lab experiments. However, more studies are needed to fully understand its mechanism of action and potential side effects.

properties

CAS RN

130233-78-2

Product Name

Protosappanin E1

Molecular Formula

C32H26O11

Molecular Weight

586.5 g/mol

IUPAC Name

(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol

InChI

InChI=1S/C32H26O11/c33-17-1-3-19-20-9-25(37)23(35)5-15(20)11-30(39,13-40-27(19)7-17)29-42-31-12-16-6-24(36)26(38)10-22(16)32(31,43-29)21-4-2-18(34)8-28(21)41-14-31/h1-10,29,33-39H,11-14H2/t29-,30-,31-,32-/m1/s1

InChI Key

PTEHIEUVVCAMMF-SEVDZJIVSA-N

Isomeric SMILES

C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC[C@]1([C@@H]4O[C@@]56CC7=CC(=C(C=C7[C@]5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O

SMILES

C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(C4OC56CC7=CC(=C(C=C7C5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O

Canonical SMILES

C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(C4OC56CC7=CC(=C(C=C7C5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O

synonyms

Protosappanin E1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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